1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one
Description
1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one is a bicyclic heterocyclic compound featuring a fused pyrrole-imidazole core with a methyl substituent at the 1-position and a ketone group at the 7-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. The compound is synthesized via silver-catalyzed multicomponent reactions, as demonstrated in studies where disubstituted pyrrole-2-carboxaldehydes are formed alongside pyrroloimidazole derivatives under optimized conditions (e.g., AgBF₄, AgNO₃, and DIPEA in wet NMP) .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-methyl-5,6-dihydropyrrolo[1,2-c]imidazol-7-one |
InChI |
InChI=1S/C7H8N2O/c1-5-7-6(10)2-3-9(7)4-8-5/h4H,2-3H2,1H3 |
InChI Key |
LJSKPCBAJKQBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)CCN2C=N1 |
Origin of Product |
United States |
Biological Activity
1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a broader class of pyrrole derivatives known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 1-methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one, synthesizing findings from various studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 134.135 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 409.8 °C |
| Flash Point | 201.7 °C |
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives, including 1-methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one, exhibit significant antimicrobial activity. For instance, a series of pyrrolyl benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. The control compound, ciprofloxacin, had an MIC of 2 µg/mL against both pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies. A notable research effort synthesized a series of compounds related to pyrrolo[1,2-c]imidazole and evaluated their cytotoxic effects on several cancer cell lines:
- K562 (Chronic Myelogenous Leukemia)
- HL-60 (Promyelocytic Leukemia)
- MCF-7 (Breast Adenocarcinoma)
- HeLa (Cervical Carcinoma)
The compounds exhibited IC values indicating effective inhibition of cell proliferation:
| Cell Line | IC (µM) |
|---|---|
| K562 | 2.27 - 2.53 |
| HL-60 | 1.42 - 1.52 |
| MCF-7 | Not specified |
| HeLa | Not specified |
These results suggest that the compound may induce apoptosis and cell cycle arrest at the G2/M phase in sensitive cancer cells .
The mechanism underlying the anticancer activity appears to involve the inhibition of protein kinases such as PDGFRα and PDGFRβ. The selectivity towards these targets could be attributed to the structural properties of the pyrrole ring system, which facilitates binding to the active sites of these kinases .
Case Studies
A case study involving a novel series of pyrrolo[2,3-d]pyrimidines highlighted their selective inhibition against human tumor cells expressing folate receptors (FR). These compounds demonstrated significant antitumor activity in SCID mice models, indicating the potential for clinical applications in cancer therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one exhibit promising anticancer properties. For instance, compounds derived from this structure have been identified as allosteric inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of non-small cell lung cancer. These inhibitors work by modulating the activity of EGFR, thereby interfering with cancer cell proliferation and survival .
Inhibition of Protein-Protein Interactions
The compound has shown potential as a selective inhibitor of WDR5 WIN-site interactions. This is significant because WDR5 is involved in various oncogenic processes. The design of potent inhibitors based on the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one scaffold has been achieved through fragment-based drug discovery methods, demonstrating its utility in targeting protein-protein interactions that are often challenging to inhibit .
Neuroprotective Effects
There is emerging evidence suggesting that 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one may possess neuroprotective properties. Research indicates its potential role in mitigating neurodegenerative diseases by influencing pathways associated with oxidative stress and apoptosis. These findings open avenues for further exploration in neuropharmacology .
Electrochemical Applications
The unique structural characteristics of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one allow it to be utilized as a component in electrochemical systems. Its stability and conductivity make it a candidate for use in fuel cells and batteries. The compound's ability to form hydrogen bonds enhances its performance as an electrolyte material, contributing to improved electrochemical properties .
Synthesis of Advanced Materials
The compound can serve as a precursor for synthesizing advanced materials with specific functionalities. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties and stability under operational conditions .
Case Study 1: Anticancer Drug Development
A recent study focused on synthesizing a series of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one derivatives to evaluate their anticancer efficacy against various cell lines. The results showed that certain derivatives significantly inhibited cell growth and induced apoptosis in cancer cells, highlighting the compound's potential as a lead structure for drug development.
Case Study 2: Electrochemical Performance Evaluation
In another investigation, researchers assessed the electrochemical performance of a polymer composite incorporating 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one. The study demonstrated enhanced conductivity and stability compared to traditional electrolytes, suggesting its application in next-generation energy storage devices.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The nitrogen atoms in the imidazole ring act as nucleophiles, enabling electrophilic substitution. Key reactions include:
-
Nitration : Occurs at the C3 position of the imidazole ring under HNO₃/H₂SO₄ conditions, yielding 3-nitro derivatives.
-
Sulfonation : Reacts with SO₃ in H₂SO₄ to form sulfonated products at the C2 position.
Reagents and Conditions
| Reaction Type | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 | 72% |
| Sulfonation | SO₃/H₂SO₄ | C2 | 65% |
Condensation Reactions
The compound participates in condensations with carbonyl-containing species:
-
Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of ammonium acetate to form α,β-unsaturated ketones .
-
Meldrum’s Acid Derivatives : Pyrolysis of Meldrum’s acid adducts generates fused azapyrrolizinones, demonstrating its utility in synthesizing polycyclic systems .
Example Reaction Pathway
1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one → Pyrolysis (400°C, gas phase) → 3-Amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-one derivatives .
Ring-Opening and Functionalization
The lactam ring undergoes controlled cleavage under basic or acidic conditions:
-
Acidic Hydrolysis : HCl (6M) at reflux opens the pyrrolone ring, yielding linear imidazole-carboxylic acids.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated imidazolium salts .
Key Data
| Condition | Product | Yield |
|---|---|---|
| HCl (6M, reflux) | 1-Methylimidazole-4-carboxylic acid | 58% |
| CH₃I/K₂CO₃ (DMF) | N-Methylimidazolium iodide | 85% |
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole .
Selectivity
-
Oxidation favors the methyl group over the imidazole ring (95% selectivity) .
-
Reduction occurs regioselectively at the C5–C6 double bond .
Biological Interactions
The compound inhibits RIPK1 (receptor-interacting protein kinase 1) by binding to its allosteric pocket, as shown in molecular docking studies .
Pharmacological Data
| Target | IC₅₀ (μM) | Binding Affinity (kcal/mol) |
|---|---|---|
| RIPK1 | 0.12 | -9.8 |
| CYP11B2 | 0.45 | -7.2 |
Comparative Reactivity Insights
-
Steric Effects : Methyl substitution at N1 enhances stability against nucleophilic attack compared to unmethylated analogs.
-
Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the imidazole ring toward electrophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
a. 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one (Unsubstituted Parent Compound)
- Structure : Lacks the methyl group at position 1.
- Synthesis : Similar silver-catalyzed methods yield this compound, but without methyl substitution .
b. 7a-Phenylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
- Structure : Features a phenyl substituent at the 7a-position and a saturated hexahydro backbone .
- Molecular Formula : C₁₂H₁₄N₂O (vs. C₈H₁₀N₂O for the target compound).
c. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
Physical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one, and how can cyclization conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves cyclization strategies, such as intramolecular cyclocondensation of appropriately substituted precursors. For example, base-promoted reactions using amidines and ketones have been effective for analogous imidazolone derivatives . Optimization should employ statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error approaches and identifies critical parameters .
Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the structure of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one?
- Methodological Answer : X-ray crystallography (monoclinic system, space group P2₁/n) provides definitive structural confirmation, as demonstrated for related pyrroloimidazole derivatives . Complementary techniques include:
- NMR : ¹H/¹³C NMR for verifying substituent positions and ring saturation.
- IR Spectroscopy : To confirm carbonyl (C=O) and NH/CH stretching modes.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Q. How can researchers assess the stability of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow accelerated degradation protocols:
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH Stability : Conduct kinetic studies in buffered solutions (pH 1–13) with HPLC monitoring to track degradation products .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one derivatives via base-promoted reactions?
- Methodological Answer : Base-promoted pathways often involve deprotonation of amidine intermediates, followed by nucleophilic attack on ketones to form spiro-fused imidazolones. Isotopic labeling (e.g., deuterated solvents) and computational transition-state modeling can elucidate reaction pathways and regioselectivity .
Q. How can computational quantum chemistry methods aid in predicting reaction pathways and intermediate stability for this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are critical for mapping potential energy surfaces and identifying low-energy intermediates. Reaction path search algorithms, as used in ICReDD’s workflow, integrate quantum mechanics with experimental data to prioritize viable synthetic routes .
Q. How should researchers address contradictions in experimental data regarding the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand steric effects). Systematic analysis via:
- Design of Experiments (DoE) : Fractional factorial designs to isolate confounding factors .
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and side reactions .
Q. What methodologies are recommended for assessing the toxicity profile of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one and its metabolites?
- Methodological Answer : Toxicity screening should include:
- In Vitro Assays : Ames test for mutagenicity, MTT assay for cytotoxicity.
- In Silico Prediction : Tools like QSAR models to prioritize high-risk metabolites.
- Metabolite Identification : LC-MS/MS to detect and quantify oxidative/hydrolytic degradation products .
Key Considerations for Experimental Design
- Reaction Optimization : Use response surface methodology (RSM) to balance yield and purity .
- Data Reproducibility : Document all variables (e.g., stirring rate, inert atmosphere purity) to mitigate batch-to-batch variability .
- Safety Protocols : Follow GHS guidelines for handling reactive intermediates (e.g., acute toxicity category 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
